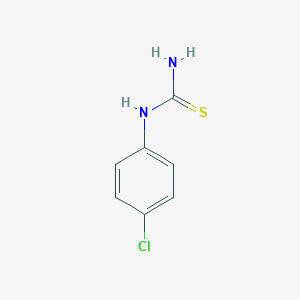

1-(4-chlorophenyl)thiourea

Beschreibung

The exact mass of the compound (4-Chlorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72217. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEFWRUIYOXUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190455 | |

| Record name | Thourea, (4-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-23-9 | |

| Record name | N-(4-Chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thourea, (4-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 1-(4-chlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-chlorophenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key synthesis and potential signaling pathways.

Core Physicochemical Properties

This compound is a solid substance at room temperature.[1] Its chemical structure consists of a 4-chlorophenyl group attached to a thiourea moiety. The molecular formula is C7H7ClN2S, and it has a molecular weight of 186.66 g/mol .

| Property | Value | Source |

| Molecular Formula | C7H7ClN2S | - |

| Molecular Weight | 186.66 g/mol | - |

| Physical Form | Solid | [1] |

| Melting Point | 175 °C (for the related compound 1-(4-chlorophenyl)-3-((2-chlorophenyl)methyl)thiourea) | [2] |

| Boiling Point | 429.5±55.0 °C (Predicted for a related compound) | [2] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 12.16±0.70 (Predicted for a related compound) | [2] |

| LogP | Not available | - |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of aryl thiourea derivatives involves the reaction of an isothiocyanate with a primary amine. For this compound, this would involve the reaction of 4-chlorophenyl isothiocyanate with ammonia. A more specific, related synthesis of 1-(4-chlorophenyl)-3-(2-thienylcarbonyl)thiourea is described as follows:

-

A solution of 2-thiophenecarbonyl chloride (0.01 mol) in anhydrous acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.01 mol) in anhydrous acetone (50 ml).

-

The reaction mixture is refluxed for 50 minutes.

-

After cooling to room temperature, a solution of 4-chloroaniline (0.01 mol) in dry acetone (25 ml) is added.

-

The resulting mixture is refluxed for 2 hours.

-

The reaction mixture is then poured into five times its volume of cold water, leading to the precipitation of the thiourea product.

-

The crude product is purified by recrystallization from ethanol.[4]

A similar approach can be adapted for the synthesis of this compound by substituting the starting materials appropriately.

Diagram of the General Synthesis of Aryl Thioureas

Caption: General synthesis workflow for aryl thioureas.

Determination of Physicochemical Properties

Standard experimental methods can be employed to determine the physicochemical properties of this compound.

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. The solid sample is packed into a capillary tube and heated gradually. The temperature range over which the substance melts is recorded.

-

Solubility: The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

pKa Determination: Potentiometric titration is a common method for pKa determination.[6]

-

A solution of the compound in a suitable solvent (often a mixture of water and an organic co-solvent for compounds with low water solubility) is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a pH meter.

-

The pKa value is determined from the titration curve, typically as the pH at which half of the compound is ionized.

-

-

LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a classical approach for measuring LogP.[6][7]

-

A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

-

This solution is then mixed with the other phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, and antimicrobial properties. While direct evidence for the specific signaling pathways modulated by this compound is limited, related compounds have been shown to interact with key cellular signaling cascades.

Anticancer Activity and Potential Signaling Pathways

Diaryl urea and thiourea derivatives have been investigated for their potential to inhibit cancer cell growth. Some of these compounds have been shown to target the PI3K/Akt/mTOR and Hedgehog signaling pathways , both of which are crucial in cancer cell proliferation, survival, and migration.[8][9]

Diagram of Potential Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

Caption: Potential inhibition of cancer signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Certain phytochemicals, including some containing isothiocyanate groups structurally related to thioureas, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of genes encoding antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.

Diagram of Potential Nrf2 Pathway Activation

Caption: Potential activation of the Nrf2 antioxidant pathway.

Antimicrobial Activity

Thiourea derivatives have demonstrated antimicrobial activity against various pathogens. The proposed mechanism often involves the disruption of essential cellular processes in microorganisms. For instance, some thiourea derivatives have been shown to inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. The presence of the chlorophenyl group in this compound may contribute to its lipophilicity, potentially facilitating its interaction with microbial cell membranes.

Conclusion

This compound is a compound with potential biological activities that warrant further investigation. This guide provides a summary of its known physicochemical properties and outlines standard experimental procedures for their determination. The exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR, Hedgehog, and Nrf2, could reveal novel therapeutic applications for this class of molecules. Further research is needed to establish a more complete and precise physicochemical profile of this compound and to elucidate its specific mechanisms of biological action.

References

- 1. (4-Chlorophenyl)thiourea | 3696-23-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. 1-(4-CHLOROPHENYL)-3-((2-CHLOROPHENYL)METHYL)THIOUREA | 107774-95-8 [amp.chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Practical aspects of partition measurements according to GLP rules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-chlorophenyl)thiourea: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for the elucidation of molecular structures. This technical guide provides an in-depth look at the ¹H and ¹³C NMR spectral data for the compound 1-(4-chlorophenyl)thiourea, a molecule of interest in various chemical and pharmaceutical research domains.

¹H and ¹³C NMR Spectral Data

The precise chemical shifts observed in NMR spectroscopy are highly dependent on the solvent used and the concentration of the sample. While a definitive, peer-reviewed complete data set for this compound was not found in publicly available literature at the time of this guide's compilation, spectral data for closely related analogs and general principles of NMR interpretation allow for a reliable prediction of the expected spectral features. The data presented herein is a composite analysis based on available information for similar thiourea derivatives.

For analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a commonly used solvent for thiourea compounds due to its excellent solubilizing properties and its ability to slow down the exchange of labile protons, such as those of the amine and thioamide groups, allowing for their observation in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.7 | Singlet | 1H | NH (thioamide) |

| ~ 7.4 - 7.6 | Multiplet | 2H | Ar-H (ortho to Cl) |

| ~ 7.2 - 7.4 | Multiplet | 2H | Ar-H (meta to Cl) |

| ~ 7.0 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 182 | C=S (thiocarbonyl) |

| ~ 138 | Ar-C (ipso to NH) |

| ~ 130 | Ar-C (ipso to Cl) |

| ~ 129 | Ar-CH (meta to Cl) |

| ~ 125 | Ar-CH (ortho to Cl) |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general experimental protocol is recommended:

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous. Gentle warming or vortexing can be applied if necessary to aid dissolution.

2. ¹H NMR Spectroscopy Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K (25 °C).

3. ¹³C NMR Spectroscopy Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon environment.

-

Number of Scans: 1024 scans or more, as the natural abundance of ¹³C is low.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly the quaternary and thiocarbonyl carbons.

Logical Workflow for NMR Analysis

The process of characterizing a compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.

Technical Guide: Spectroscopic Analysis of 1-(4-chlorophenyl)thiourea

An In-depth Examination by FT-IR and Mass Spectrometry

This technical guide provides a detailed analysis of 1-(4-chlorophenyl)thiourea, a compound of interest in pharmaceutical and materials science research. Thiourea derivatives are known for a wide range of biological activities and serve as versatile intermediates in organic synthesis.[1][2] Accurate structural characterization is paramount for understanding its properties and potential applications. This document outlines the experimental protocols and data interpretation for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), two fundamental techniques for elucidating the molecular structure and fragmentation behavior of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is the KBr pellet method.

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture must be homogenous to ensure a uniform pellet.

-

Pellet Formation : The powdered mixture is transferred to a pellet-pressing die. A hydraulic press is used to apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Spectral Data and Interpretation

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The principal vibrations are summarized below. The presence of N-H, C=S, and substituted benzene ring vibrations are key identifiers for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Key Observations |

| N-H Stretching | Amine (-NH₂) and Amide (-NH-) | 3100 - 3400 | Broad bands in this region confirm the presence of the N-H groups in the thiourea moiety.[3][4] |

| C-H Stretching | Aromatic Ring | 3000 - 3100 | Weak to medium bands characteristic of C-H bonds on the phenyl ring. |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | Multiple sharp bands indicating the stretching vibrations within the p-substituted benzene ring.[5] |

| N-H Bending | Amine/Amide | 1550 - 1650 | A strong band, often coupled with C=C stretching, typical for thiourea and its derivatives.[3] |

| C-N Stretching | Thiourea Moiety | 1200 - 1400 | Bands associated with the stretching of the carbon-nitrogen bonds.[3] |

| C=S Stretching | Thione (Thiourea) | 1000 - 1250 | A band of medium to weak intensity; its position can be influenced by coupling with other vibrations.[3][6] |

| C-Cl Stretching | Chlorophenyl Group | 700 - 850 | A strong band indicating the presence of the carbon-chlorine bond. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. Electron Ionization (EI) is a common method for analyzing such organic compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : A small quantity of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation : The high energy of the EI process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral molecules.

-

Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them according to their m/z ratio. A detector then records the abundance of each ion.

Fragmentation Pattern and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks for every chlorine-containing fragment. The molecular weight of this compound is 186.66 g/mol .[7]

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Structure of Fragment |

| 186 | 188 | [C₇H₇ClN₂S]⁺• (Molecular Ion) | This compound |

| 169 | 171 | [C₇H₄ClNS]⁺• | 4-chlorophenyl isothiocyanate |

| 127 | 129 | [C₆H₆ClN]⁺• | 4-chloroaniline |

| 111 | - | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 77 | - | [C₆H₅]⁺ | Phenyl cation |

The fragmentation is often initiated by cleavages within the thiourea group, a common pathway for N-aryl thiourea derivatives.[1] The formation of the 4-chlorophenyl isothiocyanate ion is a particularly indicative fragmentation route.[1]

Visualized Workflows and Pathways

To clearly illustrate the processes described, the following diagrams were generated using the Graphviz DOT language, adhering to specified design constraints for clarity and high contrast.

Experimental Workflow

The following diagram outlines the logical flow of the analytical process, from sample preparation to final data interpretation for both FT-IR and MS techniques.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions, showing the formation of key daughter ions.

References

Unveiling the Structural Nuances of Chlorophenylthiourea: A Technical Guide to its Crystal and Molecular Geometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of a representative chlorophenylthiourea compound, 1-(3-chlorophenyl)thiourea. The data and methodologies presented are derived from a comprehensive single-crystal X-ray diffraction study, offering crucial insights for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Thiourea derivatives are a significant class of organic compounds, recognized for their diverse biological activities and applications in coordination chemistry. The incorporation of a chlorophenyl moiety can significantly influence the molecule's electronic properties, crystal packing, and, consequently, its biological efficacy. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide focuses on the detailed structural characterization of 1-(3-chlorophenyl)thiourea as a model system.

Experimental Methodology

The determination of the crystal structure of 1-(3-chlorophenyl)thiourea involved a multi-step process, from synthesis to crystallographic analysis.

Synthesis and Crystallization

The synthesis of 1-(3-chlorophenyl)thiourea was achieved by refluxing 3-chloroaniline with potassium thiocyanate in the presence of concentrated hydrochloric acid and water. The resulting product was purified and single crystals suitable for X-ray diffraction were obtained by slow evaporation from a 1:1 mixture of toluene and acetone.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis and crystal structure determination of 1-(3-chlorophenyl)thiourea.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted for data collection using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.[1] The structure was solved and refined using established crystallographic software packages.

Results and Discussion

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for 1-(3-chlorophenyl)thiourea are summarized in the table below. The compound crystallizes in the triclinic space group P-1.[1]

| Parameter | Value |

| Empirical Formula | C₇H₇ClN₂S |

| Formula Weight | 186.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4406 (3) |

| b (Å) | 8.5715 (4) |

| c (Å) | 9.2392 (4) |

| α (°) | 104.221 (2) |

| β (°) | 91.776 (2) |

| γ (°) | 96.362 (2) |

| Volume (ų) | 414.33 (3) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Absorption Coeff. (mm⁻¹) | 0.64 |

Molecular Geometry

The molecular structure of 1-(3-chlorophenyl)thiourea reveals a thiourea moiety that is essentially planar. A key feature of its conformation is the dihedral angle between the plane of the thiourea group and the benzene ring, which is 64.80 (6)°.[1] This twisted conformation is a common feature in related thiourea derivatives. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Selected Bond Lengths (Å) [1]

| Bond | Length (Å) |

| S1—C7 | 1.685 (2) |

| N1—C7 | 1.339 (2) |

| N2—C7 | 1.332 (2) |

| N1—C4 | 1.428 (2) |

| Cl1—C1 | 1.745 (2) |

Selected Bond Angles (°) [1]

| Angle | Value (°) |

| N2—C7—N1 | 118.0 (2) |

| N2—C7—S1 | 121.7 (1) |

| N1—C7—S1 | 120.3 (1) |

| C7—N1—C4 | 126.7 (2) |

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, the molecules of 1-(3-chlorophenyl)thiourea are organized into two-dimensional sheets that extend parallel to the (101) plane. This arrangement is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···S and N—H···Cl hydrogen bonds are observed, linking adjacent molecules.[1] These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal and molecular structure of 1-(3-chlorophenyl)thiourea, serving as a valuable resource for researchers in the field. The presented data on its crystallographic parameters, molecular geometry, and intermolecular interactions offer a solid foundation for computational modeling, SAR studies, and the design of new thiourea-based compounds with potential therapeutic applications. The experimental protocols detailed herein can also serve as a practical guide for the synthesis and structural characterization of related derivatives.

References

Solubility Profile of 1-(4-chlorophenyl)thiourea: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1-(4-chlorophenyl)thiourea in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and various biological assays.

Introduction to this compound

Factors Influencing Solubility

The solubility of thiourea derivatives like this compound is governed by several factors:

-

Solute-Solvent Interactions: The polarity of both the solute and the solvent plays a crucial role. The thiourea moiety possesses both hydrogen bond donor (N-H) and acceptor (C=S) capabilities, allowing for interactions with polar solvents.

-

Substituents: The nature of substituent groups on the thiourea backbone significantly impacts solubility. The presence of the lipophilic 4-chlorophenyl group in this compound is expected to enhance its solubility in less polar organic solvents compared to the parent thiourea.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is sparse in the reviewed literature. However, qualitative information and data for the parent compound, thiourea, can provide valuable insights. A study on a related compound, 1-(4-chlorophenyl)-3-dodecanoylthiourea, noted a high solubility in ethanol (>50 mg/mL), suggesting that this compound may also exhibit good solubility in polar protic solvents.

For comparative purposes, the following table summarizes the available solubility data for thiourea in various organic solvents. It is important to note that these values are for the parent compound and should be used as a general guide to anticipate the behavior of its derivatives.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | 11.9 |

| 40.7 | 16.4 | |

| 53.7 | 22.0 | |

| 61.9 | 24.6 | |

| Ethanol | 20 | 3.6 |

| 31.9 | 4.7 | |

| 45 | 6.3 | |

| 58 | 8.5 | |

| 64.7 | 9.8 | |

| Diethyl Ether | - | Almost Insoluble |

| Hexane | - | Almost Insoluble |

Data for Thiourea, sourced from various chemical databases.[1]

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following gravimetric method is a standard experimental protocol.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Vials with airtight seals

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated micropipette to avoid precipitation upon cooling.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the decomposition point of the compound.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound remains a subject for future investigation, this guide provides a foundational understanding of its expected solubility behavior based on the properties of related compounds. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to determine the precise solubility in various organic solvents, thereby facilitating the advancement of research and development involving this promising compound.

References

An In-depth Technical Guide on the Tautomeric Forms of N-(4-chlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)thiourea, a derivative of thiourea, is a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules, including anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the tautomeric forms of N-(4-chlorophenyl)thiourea, focusing on the equilibrium between its thione and thiol forms. This guide summarizes available spectroscopic and structural data, outlines detailed experimental protocols for its synthesis and characterization, and explores potential biological signaling pathways.

Introduction

Thiourea and its derivatives are versatile compounds known to exhibit a wide range of biological activities.[3] The functionality of these molecules is intrinsically linked to their structural properties, particularly the potential for tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert.[4] In the case of N-(4-chlorophenyl)thiourea, the primary tautomeric equilibrium exists between the thione (amide) and thiol (imidic acid) forms. The prevalence of each tautomer can be influenced by factors such as the solvent, temperature, and pH, and can significantly impact the compound's chemical reactivity and biological interactions. Understanding this tautomeric relationship is crucial for drug design and development, as one form may exhibit more favorable binding to a biological target than the other.

Tautomeric Forms of N-(4-chlorophenyl)thiourea

The thione-thiol tautomerism of N-(4-chlorophenyl)thiourea involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers in equilibrium.

In the solid state, thiourea and its derivatives predominantly exist in the thione form, which is stabilized by intermolecular hydrogen bonding.[5] In solution, the equilibrium can shift towards the thiol form, although the thione form is generally considered to be the more stable tautomer.[4]

Spectroscopic and Structural Data

While specific experimental data for the individual tautomers of N-(4-chlorophenyl)thiourea is limited in the public domain, data from closely related compounds and computational studies can provide valuable insights. The following tables summarize expected and reported data for N-(4-chlorophenyl)thiourea and similar molecules.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomeric forms. The chemical shifts of protons and carbons in the vicinity of the thiourea moiety are particularly sensitive to the tautomeric state.

Table 1: Predicted and Analogous ¹H NMR Chemical Shifts (ppm)

| Proton | Thione Form (Predicted/Analogous) | Thiol Form (Predicted/Analogous) | Reference |

| N-H (thiourea) | 9.0 - 10.0 | 7.0 - 8.0 | [6] |

| N'-H (thiourea) | 7.5 - 8.5 | - | [6] |

| S-H (thiol) | - | 4.0 - 5.0 | [7] |

| Aromatic-H | 7.2 - 7.6 | 7.2 - 7.6 | [6] |

Table 2: Predicted and Analogous ¹³C NMR Chemical Shifts (ppm)

| Carbon | Thione Form (Predicted/Analogous) | Thiol Form (Predicted/Analogous) | Reference |

| C=S | 180 - 190 | - | [8] |

| C=N | - | 160 - 170 | [7] |

| Aromatic-C | 120 - 140 | 120 - 140 | [8] |

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the C=S (thione) or C=N and S-H (thiol) functional groups.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

| Functional Group | Thione Form | Thiol Form | Reference |

| N-H stretch | 3100 - 3400 | 3100 - 3400 | [9] |

| C=S stretch | 1000 - 1200 | - | [9] |

| C=N stretch | - | 1620 - 1690 | [7] |

| S-H stretch | - | 2550 - 2600 (weak) | [7] |

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, which differ between the tautomers.

Table 4: Expected UV-Vis Absorption Maxima (λmax, nm)

| Tautomer | Expected λmax (nm) | Solvent | Reference |

| Thione | 250 - 280 (π→π) | Methanol/Ethanol | [10] |

| Thiol | 230 - 260 (π→π) | Methanol/Ethanol | [10] |

X-ray Crystallography

X-ray crystallographic data for the related compound N,N′-bis(4-chlorophenyl)thiourea confirms its existence in the thione form in the solid state.[5][11] Key bond lengths are summarized below. It is expected that N-(4-chlorophenyl)thiourea would exhibit similar structural characteristics in its crystalline thione form.

Table 5: Selected Bond Lengths (Å) from N,N′-bis(4-chlorophenyl)thiourea

| Bond | Bond Length (Å) |

| C=S | 1.683 |

| C-N | 1.345 |

| C-N' | 1.345 |

Experimental Protocols

Synthesis of N-(4-chlorophenyl)thiourea

A common method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanate.[12]

Detailed Protocol:

-

To a round-bottom flask, add 4-chloroaniline (1 eq.) and a solution of ammonium thiocyanate (1.1 eq.) in water.

-

Add concentrated hydrochloric acid (2 eq.) and reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-(4-chlorophenyl)thiourea.

-

The product can be further purified by recrystallization from ethanol.

Spectroscopic Characterization

4.2.1. NMR Spectroscopy

-

Prepare a solution of N-(4-chlorophenyl)thiourea in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. FTIR Spectroscopy

-

Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

For the KBr pellet method, mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Record the spectrum as percent transmittance or absorbance.

4.2.3. UV-Vis Spectroscopy

-

Prepare a dilute solution of N-(4-chlorophenyl)thiourea in a UV-transparent solvent (e.g., methanol or ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Potential Biological Signaling Pathways

While specific signaling pathways for N-(4-chlorophenyl)thiourea have not been extensively elucidated, thiourea derivatives have been reported to exhibit anticancer and antimicrobial activities through various mechanisms.[1][2]

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death in cancer cells.[1]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.

-

Enzyme Inhibition: Thioureas can act as inhibitors of various enzymes crucial for cancer cell survival and growth.

Potential Antimicrobial Mechanisms:

-

Disruption of Cell Membrane: The lipophilic nature of some thiourea derivatives allows them to interfere with the bacterial cell membrane integrity.

-

Inhibition of Essential Enzymes: They can inhibit enzymes vital for microbial metabolism and survival.

Further research is required to delineate the precise molecular targets and signaling pathways affected by N-(4-chlorophenyl)thiourea to fully understand its therapeutic potential.

Conclusion

N-(4-chlorophenyl)thiourea exists in a tautomeric equilibrium between its thione and thiol forms, with the thione form being predominant, especially in the solid state. This guide has provided an overview of the expected spectroscopic and structural characteristics of these tautomers based on data from related compounds. The provided experimental protocols offer a starting point for the synthesis and detailed characterization of this compound. Elucidating the specific biological mechanisms of action of N-(4-chlorophenyl)thiourea will be crucial for its future development as a potential therapeutic agent.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. epfl.ch [epfl.ch]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. PubChemLite - N-allyl-n'-(4-chlorophenyl)thiourea (C10H11ClN2S) [pubchemlite.lcsb.uni.lu]

- 5. scispace.com [scispace.com]

- 6. jppres.com [jppres.com]

- 7. scispace.com [scispace.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In-depth Technical Guide: Thermal Stability and Decomposition of 1-(4-chlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-(4-chlorophenyl)thiourea. Due to a lack of extensive research specifically focused on the thermal properties of this compound, this guide draws upon available data for structurally related compounds and the parent molecule, thiourea, to provide a predictive analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound is a derivative of thiourea, a class of compounds with diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of the chlorophenyl group can significantly influence the molecule's chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its safe handling, formulation, and application, particularly in processes involving elevated temperatures.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound and related compounds is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 3696-23-9 | C₇H₇ClN₂S | 186.66 | Not explicitly found |

| N-(2-chlorophenyl)thiourea | 5344-82-1 | C₇H₇ClN₂S | 186.66 | 146[1][2] |

| N,N'-Bis(4-chlorophenyl)thiourea | 1220-00-4 | C₁₃H₁₀Cl₂N₂S | 297.20 | 169.0 - 173.0[3] |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Not Available | C₁₄H₁₁ClN₂OS | 290.77 | 126 - 127[4] |

Thermal Stability and Decomposition Analysis

A study on the metal complexes of a related ligand, N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT), indicated that the organic part of the complexes starts to decompose around 205°C, with the process continuing up to approximately 300°C, leading to the formation of metal sulfides.[5] This suggests that the thiourea core, even when substituted, is susceptible to thermal degradation in this temperature range.

For the parent compound, thiourea, thermal decomposition is a multi-stage process. The first stage, occurring at lower temperatures, can involve the release of adsorbed water.[6] At higher temperatures, thiourea is known to isomerize to ammonium thiocyanate.[6] Theoretical studies on thiourea decomposition suggest that under thermal conditions, it can isomerize to carbamimidothioic acid, which then decomposes to produce ammonia, isothiocyanic acid, hydrogen sulfide, and carbodiimide.[7]

Based on this information, a plausible decomposition pathway for this compound would likely involve the cleavage of the C-N and C-S bonds within the thiourea moiety, potentially leading to the formation of 4-chloroaniline, isothiocyanic acid, and other volatile sulfur and nitrogen-containing compounds. The presence of the chlorine atom on the phenyl ring might also influence the decomposition products, potentially leading to the formation of chlorinated aromatic fragments.

Experimental Protocols for Thermal Analysis

While specific experimental details for this compound are unavailable, the following are generalized protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) based on standard practices for similar organic compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and rate of weight change of a material as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20 mL/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of weight loss at each stage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This provides information on thermal transitions such as melting, crystallization, and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored relative to the reference.

-

The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak) and any exothermic decomposition events.

-

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, based on the known decomposition of thiourea and its derivatives.

Caption: Proposed decomposition of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical experimental workflow for characterizing the thermal properties of a compound like this compound.

References

CAS number 3696-23-9 properties and hazards

An In-depth Technical Guide to (4-Chlorophenyl)thiourea (CAS Number: 3696-23-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and relevant experimental protocols for (4-Chlorophenyl)thiourea, identified by CAS number 3696-23-9. This document is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

(4-Chlorophenyl)thiourea is a solid organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3696-23-9 | N/A |

| Synonyms | 1-(4-Chlorophenyl)thiourea, N-(4-chlorophenyl)thiourea | [1] |

| Molecular Formula | C₇H₇ClN₂S | [2] |

| Molecular Weight | 186.67 g/mol | [2] |

| Appearance | Beige to off-white or light yellow crystalline powder/solid | [3][4] |

| Melting Point | 177 - 181 °C (350.6 - 357.8 °F) | [3] |

| Solubility | Insoluble in water. Soluble in Methanol. | [3][5] |

| Purity | Typically ≥ 98% (by HPLC) | [4] |

Hazards and Safety Information

(4-Chlorophenyl)thiourea is classified as a hazardous substance. The following table summarizes its hazard classifications and corresponding precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Reference |

| Acute Oral Toxicity | Danger | H300: Fatal if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [5] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [6] | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [6] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [6] |

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Call a physician immediately. Clean mouth with water.[3]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3]

-

Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and locked up.[3]

-

Incompatible with strong oxidizing agents.[3]

Experimental Protocols

Synthesis of (4-Chlorophenyl)thiourea

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and reliable method involves the reaction of 4-chloroaniline with a thiocyanate salt in the presence of an acid, or the reaction of 4-chlorophenyl isothiocyanate with an amine. A detailed protocol for the synthesis of a closely related compound, N-Cyano-N'-(4-chlorophenyl)thiourea, is provided below, which can be adapted.

Synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea: [7]

-

Suspend monosodium cyanamide (1.9 g, 29.4 mmol) in 50 mL of absolute ethanol.

-

Slowly add 4-chlorophenylisothiocyanate (5.0 g, 29.4 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture at 75°C for 4 hours.

-

Cool the reaction to room temperature.

-

Filter the colorless solid product and wash it with ethanol.

A general workflow for the synthesis of thiourea derivatives is depicted below.

Enzyme Inhibition Assays

3.2.1. Tyrosinase Inhibition Assay

This assay is based on the measurement of the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.

-

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound ((4-Chlorophenyl)thiourea) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add phosphate buffer.

-

Add the test compound solution to the respective wells.

-

Add the tyrosinase solution.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) in kinetic mode for a defined period (e.g., 5-60 minutes).[8][9]

-

Calculate the rate of reaction and the percentage of inhibition.

-

3.2.2. Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia from the hydrolysis of urea by urease.[10][11]

-

Materials:

-

Jack Bean Urease

-

Urea

-

Phosphate buffer

-

Phenol reagent

-

Alkali reagent

-

Test compound

-

96-well microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, urease enzyme, and buffer.

-

Pre-incubate the mixture (e.g., 37°C for 10-50 minutes).[10]

-

Add urea solution to initiate the reaction and incubate again.

-

Add phenol and alkali reagents to develop color.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm).[10]

-

Calculate the percentage of inhibition.

-

3.2.3. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the hydrolysis of acetylthiocholine by cholinesterase.

-

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound

-

96-well microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution (AChE or BChE).

-

Pre-incubate the plate (e.g., 25°C for 15 minutes).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm in kinetic mode for a set time.

-

Determine the reaction rate and calculate the percentage of inhibition.

-

A generalized workflow for an enzyme inhibition assay is presented below.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many thiourea derivatives, including (4-Chlorophenyl)thiourea, is through enzyme inhibition. As a tyrosinase inhibitor, it is believed to interact with the active site of the enzyme, which contains copper ions, thereby preventing the catalysis of melanin synthesis.[2][4] The thiourea moiety is crucial for this inhibitory activity.

While specific signaling pathways directly modulated by (4-Chlorophenyl)thiourea have not been extensively detailed in the reviewed literature, thiourea derivatives as a class have been implicated in various cellular processes. For instance, some thiourea compounds have been shown to be involved in pathways related to cancer cell signaling and angiogenesis.[3] However, further research is required to elucidate the specific molecular targets and signaling cascades affected by (4-Chlorophenyl)thiourea.

A simplified representation of a generalized enzyme inhibition mechanism is shown below.

References

- 1. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Biological Activity Screening of 1-(4-chlorophenyl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity screening of 1-(4-chlorophenyl)thiourea derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5] This document outlines detailed experimental protocols, presents key quantitative data, and visualizes experimental workflows and signaling pathways to guide researchers in this field.

Overview of Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities. The presence of the 4-chlorophenyl group, combined with the versatile thiourea scaffold, allows for structural modifications that can modulate their potency and selectivity against various biological targets.[6][7] Key reported activities include:

-

Anticancer Activity: Inhibition of cancer cell line proliferation through various mechanisms, including the induction of apoptosis and inhibition of receptor tyrosine kinases like EGFR.[4][8][9]

-

Antimicrobial Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11][12]

-

Enzyme Inhibition: Potent inhibitory effects on enzymes such as urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glycosidase have been observed.[13][14][15][16]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives from the literature, providing a comparative view of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |

| SW620 (Metastatic Colon Cancer) | 1.5 | [6] | |

| K562 (Chronic Myelogenous Leukemia) | 6.3 | [6] | |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | [9] |

| HepG2 (Liver Cancer) | 1.74 | [9] | |

| MCF-7 (Breast Cancer) | 7.0 | [9] | |

| Compound 10 | MOLT-3 (Leukemia) | 1.20 | [17] |

| Compound 13 | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [17] |

| Compound 14 | HepG2 (Liver Cancer) | 1.50 | [17] |

| A549 (Lung Cancer) | < 1.56 | [17] | |

| MDA-MB-231 (Breast Cancer) | 16.67 | [17] | |

| Compound 22 | T47D (Breast Cancer) | 7.10 | [17] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [10] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [10] |

| Thiourea derivatives of 3-amino-1H-1,2,4-triazole | S. aureus, S. epidermidis | 4 - 32 | [12] |

| Methicillin-resistant S. aureus | 4 - 64 | [12] |

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Enzyme | IC50 | Reference |

| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives | Urease | 0.32 ± 0.01 µM to 25.13 ± 0.13 µM | [13] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [14] |

| Butyrylcholinesterase (BChE) | 60 µg/mL | [14] | |

| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [16] |

| α-glycosidase | 24.928 nM | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological screening of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of 4-chlorophenyl isothiocyanate with a primary or secondary amine.

Materials:

-

4-chlorophenyl isothiocyanate

-

Appropriate primary or secondary amine

-

Solvent (e.g., Dichloromethane, Toluene, Ethanol)

-

Stirring apparatus

-

Reaction vessel

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Dissolve the selected amine (1.2 mmol) in the chosen solvent (10 mL) in a reaction vessel.

-

Add 4-chlorophenyl isothiocyanate (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate forms, filter the solid product, wash it with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dry it.

-

If no precipitate forms, wash the reaction mixture with a 5% HCl aqueous solution (3 x 10 mL), dry the organic layer with anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Characterize the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Perform serial two-fold dilutions of the test compounds directly in the plate.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well.

-

Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assays

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Nessler's reagent

-

Test compounds

-

Thiourea (standard inhibitor)

-

96-well plate and reader

Procedure:

-

In a 96-well plate, mix the test compound solution, urease enzyme solution, and buffer.

-

Incubate the mixture at 30°C for 15 minutes.

-

Initiate the enzymatic reaction by adding urea solution.

-

Incubate again at 30°C for 30 minutes.

-

Stop the reaction and measure the amount of ammonia produced using Nessler's reagent by reading the absorbance at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

Test compounds

-

Galantamine (standard inhibitor)

-

96-well plate and reader

Procedure:

-

Add the buffer, test compound solution, and enzyme solution to a 96-well plate.

-

Incubate at 25°C for 15 minutes.

-

Add DTNB solution.

-

Start the reaction by adding the substrate (ATCI or BTCI).

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathway

Some this compound derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] Inhibition of EGFR can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.-chlorophenyl)thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ijacskros.com [ijacskros.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(4-chlorophenyl)thiourea as a Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2][3][4] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, urolithiasis (kidney stones), and catheter-associated urinary tract infections.[2][5][6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing these infections. Thiourea and its derivatives have emerged as a significant class of urease inhibitors, structurally mimicking the substrate urea.[5][7][8] Among these, 1-(4-chlorophenyl)thiourea has been investigated for its potential to inhibit urease, making it a valuable lead compound in drug discovery.

This document provides detailed experimental protocols for evaluating the urease inhibitory activity of this compound, including methods for determining its half-maximal inhibitory concentration (IC50) and characterizing its enzyme kinetics.

Data Presentation

The inhibitory potential of various thiourea derivatives against urease is summarized below. These values provide a comparative context for the activity of this compound and related compounds.

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives | Jack Bean Urease | 0.32 ± 0.01 - 25.13 ± 0.13 | Thiourea | 21.25 ± 0.13 |

| Alkyl chain-linked thiourea derivatives | Jack Bean Urease | 10.65 ± 0.45 - 60.11 ± 0.78 | Thiourea | 15.51 ± 0.11 |

| N-monoarylacetothioureas | H. pylori Urease | 0.16 ± 0.05 - 52.5 ± 3.9 | Acetohydroxamic acid (AHA) | - |

| Tryptamine-derived urea and thiourea derivatives | Jack Bean Urease | 11.4 ± 0.4 - 24.2 ± 1.5 | Thiourea | 21.2 ± 1.3 |

| 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids | Jack Bean Urease | 0.0019 ± 0.0011 - 0.0532 ± 0.9951 | Thiourea | 4.7455 ± 0.0545 |

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol describes the determination of urease inhibitory activity by measuring the production of ammonia using the indophenol method.

Materials:

-

Jack Bean Urease (e.g., Sigma-Aldrich)

-

Urea

-

This compound (test compound)

-

Thiourea (standard inhibitor)

-

Phosphate buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Jack Bean Urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare stock solutions of this compound and the standard inhibitor (thiourea) in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

-

-

Assay in 96-Well Plate:

-

In each well, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of Jack Bean Urease solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes.

-

To initiate the enzymatic reaction, add 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.[9]

-

After incubation, add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.[7][9]

-

Incubate the plate at 37°C for another 10-15 minutes for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the inhibitor concentrations.

-

Protocol 2: Enzyme Kinetics Study

This protocol is for determining the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.

Materials:

-

Same as in Protocol 1.

Procedure:

-

Assay Setup:

-

Perform the urease activity assay as described in Protocol 1 with varying concentrations of the substrate (urea).

-

For each substrate concentration, run the assay in the absence (control) and presence of different fixed concentrations of this compound.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).